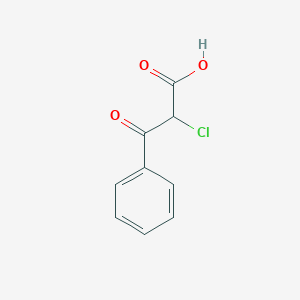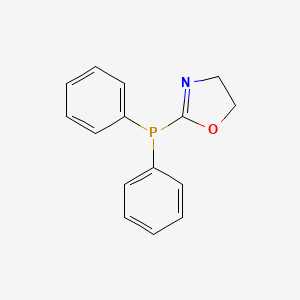![molecular formula C15H18O5 B14237369 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde CAS No. 213273-98-4](/img/structure/B14237369.png)
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H18O5. This compound is characterized by the presence of two ethenyloxyethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde typically involves the reaction of 2,5-dihydroxybenzaldehyde with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethenyloxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethenyloxyethoxy groups under mild conditions.
Major Products Formed
Oxidation: 2,5-Bis[2-(ethenyloxy)ethoxy]benzoic acid.
Reduction: 2,5-Bis[2-(ethenyloxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethenyloxyethoxy groups can also participate in interactions with other molecules, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of ethenyloxyethoxy groups.
2,5-Dihydroxybenzaldehyde: Lacks the ethenyloxyethoxy groups.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethenyloxyethoxy groups
Uniqueness
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is unique due to the presence of ethenyloxyethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
213273-98-4 |
|---|---|
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2,5-bis(2-ethenoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O5/c1-3-17-7-9-19-14-5-6-15(13(11-14)12-16)20-10-8-18-4-2/h3-6,11-12H,1-2,7-10H2 |
Clave InChI |
KEECVYOFVZMHLJ-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOC1=CC(=C(C=C1)OCCOC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)

![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)


![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)

![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)


![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
